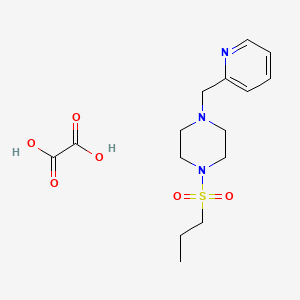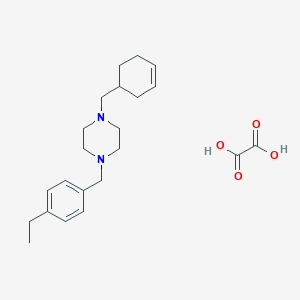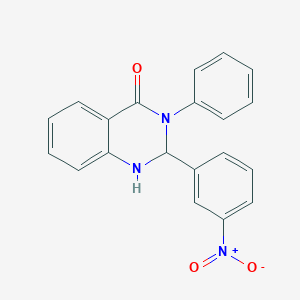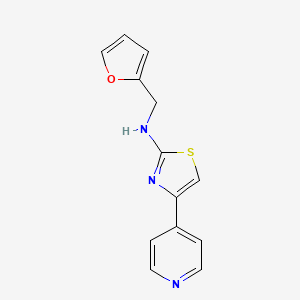![molecular formula C16H14FN3O2 B3945095 N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]acetamide](/img/structure/B3945095.png)
N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]acetamide
描述
N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]acetamide, also known as FK-866, is a potent and selective inhibitor of the enzyme nicotinamide phosphoribosyltransferase (NAMPT). This enzyme plays a crucial role in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), an essential coenzyme involved in numerous cellular processes. Inhibition of NAMPT by FK-866 leads to a depletion of intracellular NAD+ levels, resulting in cell death.
作用机制
N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]acetamide inhibits NAMPT by binding to its active site and preventing the conversion of nicotinamide mononucleotide (NMN) to NAD+. This leads to a depletion of intracellular NAD+ levels, which in turn activates the AMP-activated protein kinase (AMPK) pathway and induces cell death by apoptosis or autophagy. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-tumor activity.
Biochemical and Physiological Effects
In addition to its anti-cancer activity, this compound has been shown to have other biochemical and physiological effects. It has been reported to induce insulin resistance and impair glucose tolerance in mice, which may limit its clinical use as an anti-cancer agent. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease. Furthermore, this compound has been shown to enhance the immune response by increasing the production of cytokines and activating natural killer cells.
实验室实验的优点和局限性
N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]acetamide has several advantages and limitations for lab experiments. Its potent and selective inhibition of NAMPT makes it a valuable tool for studying the role of NAD+ in cellular processes and disease. However, its cytotoxicity and potential side effects may limit its use in certain experiments. Additionally, the synthesis of this compound is complex and requires specialized equipment, which may limit its availability and increase its cost.
未来方向
There are several future directions for research on N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]acetamide. One area of focus is the identification of biomarkers that can predict the response of cancer cells to this compound. Another area of interest is the development of combination therapies that can enhance the anti-tumor activity of this compound while minimizing its side effects. Furthermore, the neuroprotective and immune-enhancing effects of this compound warrant further investigation for the treatment of neurodegenerative diseases and immune disorders. Finally, the development of more efficient and cost-effective synthesis methods for this compound may increase its availability and facilitate its use in research and clinical settings.
Conclusion
In conclusion, this compound is a potent and selective inhibitor of NAMPT that has shown promising results as an anti-cancer agent in preclinical studies. Its mechanism of action involves the depletion of intracellular NAD+ levels, leading to cell death and inhibition of pro-inflammatory cytokines. This compound has other biochemical and physiological effects, such as insulin resistance and neuroprotection, which may have implications for its clinical use. While this compound has several advantages for lab experiments, such as its selectivity and potency, its cytotoxicity and complex synthesis may limit its use in certain settings. Future research on this compound should focus on identifying biomarkers, developing combination therapies, and exploring its potential for the treatment of neurodegenerative diseases and immune disorders.
科学研究应用
N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]acetamide has been extensively studied for its potential as an anti-cancer agent. Cancer cells have a high demand for NAD+ due to their increased metabolic activity, and inhibition of NAMPT by this compound selectively targets cancer cells while sparing normal cells. Preclinical studies have shown that this compound exhibits potent anti-tumor activity in various cancer cell lines and animal models, including breast cancer, lung cancer, and melanoma. This compound has also been shown to enhance the efficacy of other anti-cancer agents, such as radiation and chemotherapy.
属性
IUPAC Name |
N-[7-(4-fluorophenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2/c1-9(21)19-16-18-8-13-14(20-16)6-11(7-15(13)22)10-2-4-12(17)5-3-10/h2-5,8,11H,6-7H2,1H3,(H,18,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQVWMOOANTYDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C2C(=N1)CC(CC2=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2,3-dimethylphenyl)ethanediamide](/img/structure/B3945015.png)

![3-({[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-indole](/img/structure/B3945033.png)

![1-[(4-nitrophenyl)sulfonyl]-4-(3-thienylmethyl)piperazine oxalate](/img/structure/B3945042.png)

![1-[(4-fluorophenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine oxalate](/img/structure/B3945049.png)
![5-[4-(4-bromobenzoyl)-1-piperazinyl]-N-(2-furylmethyl)-2-nitroaniline](/img/structure/B3945051.png)


![2-[(2,6-dimethyl-4-morpholinyl)methyl]-6-hydroxy-3(2H)-pyridazinone](/img/structure/B3945075.png)

![3-cyclohexyl-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3945087.png)
![ethyl 1-{3-[(3-chloro-2-methylphenyl)amino]-3-oxopropyl}-3-piperidinecarboxylate](/img/structure/B3945104.png)